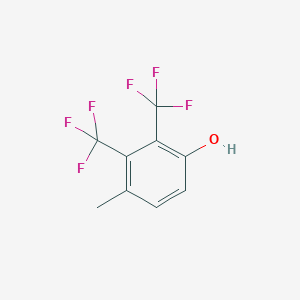

4-Methyl-2,3-bis(trifluoromethyl)phenol

Description

Properties

Molecular Formula |

C9H6F6O |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

4-methyl-2,3-bis(trifluoromethyl)phenol |

InChI |

InChI=1S/C9H6F6O/c1-4-2-3-5(16)7(9(13,14)15)6(4)8(10,11)12/h2-3,16H,1H3 |

InChI Key |

UQXLHJHFLYWCHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure & Property Analysis: 4-Methyl-2,3-bis(trifluoromethyl)phenol

[1][2]

Executive Summary

This technical guide analyzes the physicochemical and structural properties of 4-Methyl-2,3-bis(trifluoromethyl)phenol , a highly specialized fluorinated aromatic scaffold.[1][2] While less ubiquitous than its 3,5-bis(trifluoromethyl) isomer, the 2,3-substitution pattern offers unique steric and electronic profiles critical for modulating ligand binding in drug discovery.[1] This compound serves as a potent lipophilic hydrogen bond donor (HBD) , often utilized as a bioisostere for carboxylic acids to improve membrane permeability while maintaining acidic functionality.[1]

Structural Architecture & Electronic Analysis

Molecular Geometry & Steric Environment

The molecule features a phenol core decorated with a methyl group at the para position and two trifluoromethyl (CF₃) groups at the ortho (C2) and meta (C3) positions.[1]

-

Ortho-Effect (C2-CF₃): The trifluoromethyl group at C2 exerts a profound steric influence on the hydroxyl group.[1][2] Unlike a simple methyl group, the CF₃ group has a van der Waals volume of ~42.6 ų, creating a "buttressing effect" against the C3-CF₃ group. This forces the C2-CF₃ to rotate out of planarity or lock the hydroxyl proton into a specific conformation via electrostatic repulsion/attraction.

-

Vicinal Repulsion (C2 vs. C3): The adjacent placement of two bulky CF₃ groups creates significant strain, often distorting the aromatic ring planarity slightly.[1] This "pre-organization" can be exploited in inhibitor design to lock conformations.

Electronic Profile & Acidity (pKa)

The acidity of this phenol is governed by the interplay between the electron-withdrawing CF₃ groups and the electron-donating methyl group.[2]

| Substituent | Position | Electronic Effect | Impact on Acidity |

| -OH | C1 | Ionizable Center | Primary site of reactivity |

| -CF₃ | C2 (Ortho) | -I (Inductive), -F (Field) | Strongly Increases (Stabilizes phenoxide) |

| -CF₃ | C3 (Meta) | -I (Inductive) | Increases (Stabilizes phenoxide) |

| -CH₃ | C4 (Para) | +I (Inductive), +H (Hyperconj.)[1][2] | Slightly Decreases (Destabilizes phenoxide) |

Predicted pKa Analysis:

-

Phenol (Reference): ~10.0[1]

Scientific Rationale: The ortho-CF₃ group is the dominant driver of acidity due to proximity. The meta-CF₃ reinforces this withdrawal. The para-methyl group provides a weak electron-donating effect, slightly raising the pKa compared to the non-methylated analog, but the molecule remains significantly more acidic than unsubstituted phenol.

Lipophilicity (LogP)

The addition of six fluorine atoms drastically increases lipophilicity.

Synthetic Pathways[1][2][4][5]

Synthesis of vicinal bis(trifluoromethyl) aromatics is challenging due to the repulsion between the CF₃ groups. Standard electrophilic trifluoromethylation is often regiochemically uncontrolled. Two authoritative routes are proposed below.

Route A: Diels-Alder Cycloaddition (The Furan Route)

This method constructs the benzene ring with the CF₃ groups already in place, avoiding difficult substitution reactions.[1]

-

Precursor: 2-Methylfuran (or 3-methylfuran depending on regioselectivity requirements).[1][2]

-

Mechanism: Diels-Alder [4+2] cycloaddition followed by acid-catalyzed rearrangement/aromatization.[1][2]

Route B: Directed Ortho-Lithiation

Starting from a commercially available fluorinated phenol precursor.[1][2]

-

Starting Material: 3-Trifluoromethyl-4-methylphenol (protected as MOM ether).[1][2]

-

Electrophile: Trifluoromethylating agent (e.g., Umemoto's reagent or Ruppert-Prakash reagent with oxidant).[1][2]

Figure 1: Retrosynthetic analysis showing the Diels-Alder construction (Route A) and Directed Lithiation (Route B) strategies.[1]

Reactivity Profile

Nucleophilic Aromatic Substitution (SNAr)

Despite being a phenol, the ring is electron-deficient.[1] The hydroxyl group can be activated (e.g., as a triflate) to undergo Pd-catalyzed cross-couplings.[1] However, the bulky CF₃ groups at positions 2 and 3 will significantly hinder catalysts from approaching the C2-C3 region, making substitution at C1 (OH replacement) or C4 (Methyl functionalization) the primary reactive vectors.[1]

Oxidation

The para-methyl group is susceptible to benzylic oxidation.[1][2]

Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

Because theoretical values vary, empirical validation is required.[1]

-

Preparation: Dissolve 5 mg of the compound in a mixed solvent system (e.g., Methanol:Water 1:1) to ensure solubility.

-

Calibration: Calibrate pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Titrate with 0.01 M KOH solution under nitrogen atmosphere (to prevent CO₂ absorption).

-

Data Processing: Plot pH vs. Volume of KOH. The inflection point represents the pKa.

-

Note: Correct for the dielectric constant of the methanol/water mixture using the Yasuda-Shedlovsky extrapolation method.

-

Protocol 2: Handling & Stability

-

Storage: Store under inert gas (Argon) at 2-8°C.

Applications in Drug Design

Bioisosterism

The 2,3-bis(trifluoromethyl)phenol moiety acts as a bioisostere for:

-

Carboxylic Acids: The acidic OH (pKa ~8) mimics the carboxylate anion at physiological pH but with higher lipophilicity, improving Blood-Brain Barrier (BBB) penetration.[1]

-

Salicylic Acid Derivatives: The steric bulk prevents metabolic conjugation (glucuronidation) at the OH position, extending half-life.[1][2]

Fragment-Based Screening

This scaffold is an ideal "fragment" for probing hydrophobic pockets in enzymes (e.g., Kinases, Nuclear Receptors) where a hydrogen bond donor is required in a lipophilic environment.[1]

References

-

BenchChem. (2025).[1][2][4][5] A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues. Retrieved from [1]

-

Journal of Physical Organic Chemistry. (2019). Aqueous pKa values of fluorinated phenols. DOI: 10.1002/poc.3940[1][2]

-

ResearchGate. (2024).[1][2] Diels-Alder reaction in synthesis of fluorinated (hetero)aromatic compounds. Retrieved from

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [1]

-

PubChem. (2025).[1][2][6] Compound Summary: 3,5-Bis(trifluoromethyl)phenol.[1][2][3] Retrieved from [1]

Sources

- 1. 3,5-Bis(trifluoromethyl)phenol | C8H4F6O | CID 67680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 2-(trifluoromethyl)- [webbook.nist.gov]

- 3. One moment, please... [analytical.chem.ut.ee]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,3,6-Trifluorophenol | C6H3F3O | CID 517988 - PubChem [pubchem.ncbi.nlm.nih.gov]

Novel Fluorinated Phenol Building Blocks: A Strategic Guide to Synthesis and Application

An In-Depth Technical Guide for Medicinal Chemistry Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with approximately one-third of all recently approved small-molecule drugs containing at least one fluorine atom[1][2]. Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and pKa[3][4][5][6]. Among the diverse array of organofluorine compounds, fluorinated phenols represent a privileged class of building blocks. They serve as versatile intermediates for introducing fluorine atoms or fluorinated motifs onto aromatic systems, profoundly impacting a molecule's pharmacokinetic and pharmacodynamic profiles[7][8]. This guide provides an in-depth exploration of novel fluorinated phenol building blocks, focusing on robust synthetic methodologies, the rationale behind experimental choices, and their strategic deployment in drug discovery programs.

The Indispensable Role of Fluorine in Drug Design

The deliberate use of fluorine is a powerful strategy to address common challenges in drug development, such as rapid metabolism or poor bioavailability[3][8]. The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, significantly extending a compound's half-life[8][9]. Furthermore, fluorinated groups like trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) are potent modulators of lipophilicity, which is critical for membrane permeability and target engagement[8][10]. The trifluoromethoxy group, in particular, is highly sought after for its unique electronic properties and metabolic stability[11][12]. This guide will delve into the synthesis and utility of phenols bearing these key fluorinated substituents.

Strategic Synthesis of Fluorinated Phenol Building Blocks

The successful synthesis of fluorinated phenols is often challenged by issues of regioselectivity, the need for harsh reaction conditions, and the handling of hazardous reagents[13]. This section outlines field-proven, reliable methodologies for preparing key classes of these building blocks, emphasizing the causality behind procedural choices.

Direct Aromatic Fluorination and Deoxyfluorination of Phenols

Directly fluorinating a phenol ring can be difficult, often leading to mixtures of ortho, meta, and para isomers and potential dearomatization byproducts[13]. To overcome these challenges, indirect methods are often preferred.

Deoxyfluorination: An ipso-Substitution Approach

Deoxyfluorination converts the phenolic hydroxyl group directly into a C-F bond, offering excellent regiochemical control by avoiding the formation of constitutional isomers[13][14]. This method is particularly valuable for synthesizing functionalized fluoroarenes from readily available phenol precursors.

Experimental Protocol: General Deoxyfluorination of a Phenol This protocol is a generalized guideline; specific conditions must be optimized for each substrate.

-

Preparation: In a dry flask under an inert nitrogen atmosphere, dissolve the starting phenol (1.0 equiv) in an appropriate anhydrous aprotic solvent (e.g., toluene or dioxane)[13].

-

Reagent Addition: Add the deoxyfluorinating reagent (e.g., PhenoFluor™, 1.2 equiv) and a suitable fluoride source (e.g., CsF, 1.5 equiv).

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110°C)[13]. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expertise Insight: Phenols with electron-withdrawing groups (EWGs) generally react faster and at lower temperatures (e.g., 80°C, 3 hours), often affording yields >90%. In contrast, electron-rich phenols are more challenging substrates and may require higher temperatures and longer reaction times (e.g., 110°C, 20 hours)[13][14].

-

-

Work-up: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired fluorinated arene[13].

Synthesis of Aryl Fluoroalkyl Ethers

Aryl fluoroalkyl ethers, particularly those containing the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups, are of immense interest. These moieties act as lipophilic bioisosteres of hydroxyl or amino groups and can significantly enhance metabolic stability and binding affinity[10][15].

The difluoromethyl group can be installed using a difluorocarbene precursor. Sodium chlorodifluoroacetate has emerged as a preferred reagent due to its stability, bulk availability, and relatively low toxicity and environmental impact compared to gaseous or more sensitive reagents[16].

Workflow for Phenol O-Difluoromethylation

Caption: Workflow for the synthesis of aryl difluoromethyl ethers.

Experimental Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate This procedure is adapted from a robust, scalable method[16].

-

Setup: To a solution of the desired phenol (1.0 equiv) in a mixture of DMF and water, add potassium carbonate (K₂CO₃, 2.0 equiv) and sodium chlorodifluoroacetate (2.0 equiv).

-

Causality Note: The base (K₂CO₃) deprotonates the phenol to form the more nucleophilic phenoxide anion, which is necessary for the subsequent reaction with the difluorocarbene. Water is a required co-solvent for this specific transformation[16].

-

-

Reaction: Heat the reaction mixture to 100-110°C. The sodium chlorodifluoroacetate thermally decomposes to generate difluorocarbene (:CF₂) in situ.

-

Self-Validation System: This decarboxylative method is operationally simple and avoids the handling of toxic and environmentally harmful gaseous reagents. The progress can be monitored via LC-MS until the starting material is consumed[16].

-

-

Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent like hexanes or ethyl acetate[16].

-

Purification: The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated by rotary evaporation. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure aryl difluoromethyl ether[16].

Direct O-trifluoromethylation of phenols often requires harsh reagents[11][17]. A milder, more reliable two-step procedure involving the formation and subsequent trifluoromethylation of an aryl xanthate intermediate has been developed, which shows broad substrate scope, including heteroaromatic phenols[12][17].

Reaction Pathway for Two-Step O-Trifluoromethylation

Caption: Synthesis of aryl trifluoromethyl ethers via a xanthate intermediate.

This two-step process provides a significant advantage by decoupling the activation of the phenol from the hazardous trifluoromethylation step, allowing for milder overall conditions[11][17]. The first step, xanthate formation, proceeds readily with newly developed imidazolium salts under mild basic conditions[12]. The subsequent conversion to the trifluoromethyl ether can then be achieved with high efficiency[12][17].

Synthesis of Trifluoromethyl-Substituted Phenols

Building blocks where the -CF₃ group is directly attached to the aromatic ring are also of high value. A common and scalable route to these compounds starts from the corresponding trifluoromethyl aniline precursor.

Experimental Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol This pathway involves a diazotization reaction followed by hydrolysis[18].

-

Diazotization: Cool a solution of 4-fluoro-3-trifluoromethylaniline (1.0 equiv) in a strong acid (e.g., sulfuric acid) to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

-

Causality Note: Low temperatures are critical to ensure the stability of the resulting diazonium salt (-N₂⁺), which is highly reactive and can decompose at higher temperatures[18].

-

-

Hydrolysis: Carefully heat the diazonium salt solution. The diazonium group is an excellent leaving group (N₂) and is displaced by water (hydrolysis) to form the phenolic hydroxyl group.

-

Expertise Insight: The efficiency of this hydrolysis step can sometimes be improved by the addition of a copper salt catalyst, which facilitates the decomposition of the diazonium intermediate[18].

-

-

Isolation: After the reaction is complete, the product is typically isolated by steam distillation or solvent extraction, followed by purification to yield 4-fluoro-3-(trifluoromethyl)phenol[18].

Data-Driven Insights: Physicochemical Properties

The introduction of fluorine significantly alters the physicochemical properties of phenol. Fluorinated phenols and alcohols are often explored as bioisosteres for the carboxylic acid functional group[19]. Understanding their acidity (pKa) and lipophilicity (logD) is crucial for rational drug design.

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid Bioisosteres

| Compound | Structure | Type | pKa | logD₇.₄ | Permeability (PAMPA) | Reference |

| Model Acid | Ar-COOH | Carboxylic Acid | ~4.5 | Low | Low (<1E-06 cm/s) | [19] |

| Polyfluorinated Alcohol | Ar-C(CF₂)₂OH | Fluorinated Alcohol | 7.96 | High | High (7x10⁻⁶ to 1x10⁻⁵ cm/s) | [19] |

| Sulfoxide Phenol | Ar(SOCH₃)-OH | Substituted Phenol | 7.93 | High | High (7x10⁻⁶ to 1x10⁻⁵ cm/s) | [19] |

| Simple Phenol | Ar-OH | Phenol | ~10.0 | Moderate | Moderate | [19] |

Data synthesized from structure-property relationship studies. Absolute values are structure-dependent.

The data clearly indicates that while fluorinated alcohols and phenols can achieve a pKa approaching that of carboxylic acids, they exhibit significantly higher lipophilicity and membrane permeability[19]. This profile can be strategically advantageous for improving cell penetration and oral absorption but must be carefully balanced to avoid issues with aqueous solubility[8][19].

Future Perspectives

The demand for novel fluorinated building blocks continues to grow, driven by the consistent success of fluorinated drugs[1][20]. Future research will likely focus on several key areas:

-

Late-Stage Fluorination: Developing new methods to introduce fluorine and fluorinated groups into complex molecules at a late stage of the synthesis remains a major goal, as it allows for rapid generation of analogs for structure-activity relationship (SAR) studies[7][20].

-

Sustainable Chemistry: A shift towards more environmentally benign fluorination techniques, such as visible-light photoredox catalysis, is already underway. These methods often proceed under mild conditions and offer new pathways for radical-based fluorinations[21][22].

By leveraging the robust synthetic strategies outlined in this guide and embracing emerging technologies, medicinal chemists can continue to harness the power of fluorine to develop safer and more effective pharmaceuticals.

References

-

Yoritate, M.; Londregan, A.T.; Lian, Y.; Hartwig, J.F. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. J. Org. Chem.2019 , 84, 15767-15776. [Link][11][17]

-

Difluoromethylation of Phenols. Organic Syntheses2024 , 101, 164–180. [Link][16]

-

The Hartwig Group. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. [Link][23]

-

Melnykov, K. P. et al. Fluorinated building blocks in drug design: new pathways and targets. Frontiers in Chemistry2024 . [Link][20]

-

Patil, V. et al. The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. ResearchGate2025 . [Link][7][22]

-

Postigo, A. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC2021 . [Link][21]

-

The Hartwig Group. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. [Link][17]

-

Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. [Link][18]

-

Patil, V. et al. The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International2025 , 16(2), 143-56. [Link][22]

-

A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship, University of California. [Link][12]

-

Liu, G.-K. et al. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry2019 . [Link]

-

Waser, J. et al. Regioselective Oxidative Arylation of Fluorophenols. PMC2020 . [Link][24]

-

Dond, B. D. et al. Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K2CO3. Thieme2024 . [Link][15]

-

Remete, A. M. et al. Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry2020 . [Link][25][26]

-

Preparation of trifluoromethyl-substituted phenols and phenates. Google Patents. [27]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI2025 . [Link][10]

-

Remete, A. M. et al. Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry2020 , 16, 2562–2575. [Link][26]

-

Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove, University of Mississippi. [Link]

-

Gouverneur, V. et al. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. PMC2024 . [Link][28]

-

Priya, A. et al. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal2025 . [Link][8]

-

Remete, A. M. et al. Synthesis of novel fluorinated building blocks via halofluorination and related reactions. PubMed2020 . [Link][29]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

Gillis, E. P. et al. Applications of Fluorine in Medicinal Chemistry. ACS Publications2015 . [Link][4]

-

Ritter, T. et al. Deoxyfluorination of Phenols. Harvard DASH. [Link][14]

-

Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC2016 . [Link][19]

-

Remete, A. M. et al. Synthesis of novel fluorinated building blocks via halofluorination and related reactions. JYX, University of Jyväskylä. [Link][9]

-

Case studies of fluorine in drug discovery. OUCI. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules2023 . [Link]

-

Gillis, E. P. et al. Applications of Fluorine in Medicinal Chemistry. PubMed2015 . [Link][5]

-

Grygorenko, O. O. et al. Fluorinated building blocks in drug design: new pathways and targets. ResearchGate2024 . [Link]

-

Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride. Organic Syntheses2024 . [Link]

-

New building blocks for drug discovery. Universität Münster2019 . [Link][2]

-

Case studies of fluorine in drug discovery. ResearchGate. [Link]

-

A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols. Green Chemistry2017 . [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed2022 . [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI2023 . [Link]

-

DFT investigation of physicochemical and antioxidant properties of fluorinated flavones. SpringerLink2023 . [Link]

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. News | New building blocks for drug discovery [uni-muenster.de]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Synthesis of novel fluorinated building blocks via halofluorination and related reactions :: JYX [jyx.jyu.fi]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. escholarship.org [escholarship.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. dash.harvard.edu [dash.harvard.edu]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. orgsyn.org [orgsyn.org]

- 17. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 18. nbinno.com [nbinno.com]

- 19. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ikprress.org [ikprress.org]

- 23. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 24. Regioselective Oxidative Arylation of Fluorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 25. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]

- 26. researchgate.net [researchgate.net]

- 27. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 28. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis of novel fluorinated building blocks via halofluorination and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Lipophilicity and Metabolic Stability of Bis(trifluoromethyl) Cresols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine, particularly in the form of trifluoromethyl (CF₃) groups, is a cornerstone of modern medicinal chemistry.[1] This guide provides a detailed examination of the impact of bis(trifluoromethyl) substitution on the cresol scaffold, a common motif in bioactive molecules. We will explore the profound effects this substitution has on two critical drug-like properties: lipophilicity and metabolic stability. By deactivating the aromatic ring and blocking common metabolic pathways, the introduction of two CF₃ groups can dramatically enhance a compound's pharmacokinetic profile.[2][3] This paper serves as a technical resource, elucidating the theoretical underpinnings, providing field-proven experimental protocols for assessment, and presenting comparative data to guide drug design and development efforts.

Introduction: The Strategic Value of Bis(trifluoromethyl) Cresols in Drug Design

In the journey from a bioactive hit to a clinical candidate, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, lipophilicity and metabolic stability are often decisive factors that govern a drug's oral bioavailability, half-life, and overall exposure.[4] The cresol (methylphenol) scaffold is a prevalent feature in many biologically active compounds. However, it presents inherent liabilities: the phenolic hydroxyl group can undergo rapid phase II conjugation, and the methyl group is susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[5][6]

The introduction of trifluoromethyl (CF₃) groups is a well-established strategy to mitigate these issues.[3] The C-F bond is significantly stronger than the C-H bond, rendering the CF₃ group highly resistant to metabolic cleavage.[7] Furthermore, its strong electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to oxidative metabolism.[2][8] Placing two such groups on the cresol ring, creating a bis(trifluoromethyl) cresol, amplifies these effects and offers a powerful tool for medicinal chemists to:

-

Enhance Metabolic Stability: By blocking key sites of metabolism, the molecule's half-life can be extended, potentially leading to a more favorable dosing regimen.[3]

-

Modulate Lipophilicity: The CF₃ group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and interact with hydrophobic binding pockets of target proteins.[1][9]

-

Increase Binding Affinity: The unique electronic properties of the CF₃ group can lead to stronger interactions with biological targets, such as hydrogen bonding and electrostatic interactions.[7][10]

This guide will provide the scientific rationale and practical methodologies for evaluating these critical parameters.

Lipophilicity: Quantifying and Tuning Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that influences solubility, absorption, and membrane penetration.[] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12]

The Impact of Bis(trifluoromethyl) Substitution on Lipophilicity

The Hansch π value, a measure of a substituent's contribution to lipophilicity, for a CF₃ group is +0.88, indicating a significant increase in lipophilicity compared to a hydrogen atom.[7] Replacing two hydrogen atoms on the cresol ring with CF₃ groups therefore leads to a substantial increase in the molecule's overall LogP. This is a critical consideration in drug design, as it can enhance membrane permeability and target engagement within hydrophobic pockets.[13]

Data Presentation: Comparative Lipophilicity

The following table illustrates the calculated LogP values for p-cresol and a representative bis(trifluoromethyl) analogue, 3,5-bis(trifluoromethyl)phenol, demonstrating the significant lipophilic shift.

| Compound | Structure | LogP | Source |

| p-Cresol | Cc1ccc(O)cc1 | 1.94 - 1.95 | [14] |

| 3,5-Bis(trifluoromethyl)phenol | O(c1cc(cc(c1)C(F)(F)F)C(F)(F)F) | 3.43 |

Table 1: Comparison of LogP values.

Experimental Protocol: LogP Determination by RP-HPLC

While the shake-flask method is the "gold standard" for LogP determination, it is labor-intensive.[12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, accurate, and high-throughput alternative for estimating LogP values based on the correlation between a compound's retention time and its lipophilicity.[][15]

Objective: To determine the LogP of a bis(trifluoromethyl) cresol analogue by correlating its retention time (tR) with those of known standards.

Materials:

-

Analytical HPLC system with UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA

-

Test Compound (10 mM stock in DMSO)

-

LogP Standards with known values (e.g., a series of alkylphenones or well-characterized drugs)[15]

Methodology:

-

System Preparation: Equilibrate the HPLC system with a suitable isocratic mobile phase composition (e.g., 60:40 Acetonitrile:Water) at a flow rate of 1.0 mL/min. Ensure a stable baseline on the UV detector at an appropriate wavelength (e.g., 254 nm).

-

Standard Curve Generation:

-

Inject a small volume (e.g., 5 µL) of each LogP standard solution individually.

-

Record the retention time (tR) for each standard.

-

Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t₀) / t₀.

-

Plot log k' versus the known LogP values of the standards. Perform a linear regression to obtain a calibration curve. A high correlation coefficient (R² > 0.98) is required for a valid assay.[16]

-

-

Sample Analysis:

-

Inject the test bis(trifluoromethyl) cresol solution under the identical chromatographic conditions.

-

Record its retention time (tR).

-

-

Data Calculation:

-

Calculate the log k' for the test compound.

-

Interpolate the LogP value of the test compound from the linear regression equation of the standard curve.

-

Visualization: Lipophilicity Determination Workflow

Caption: Workflow for LogP determination.

Metabolic Stability: Designing for In Vivo Longevity

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the CYP family located in the liver.[4][17] Poor metabolic stability leads to rapid clearance, low bioavailability, and short half-life, often terminating a compound's development.

Metabolic Pathways of Cresols and the Blocking Effect of CF₃ Groups

The metabolism of simple cresols like p-cresol proceeds via two main oxidative pathways mediated by CYP enzymes:

-

Methyl Group Oxidation: The benzylic methyl group is oxidized to form a 4-hydroxybenzyl alcohol, which can be further oxidized to an aldehyde or form a reactive quinone methide intermediate.[5][6]

-

Aromatic Hydroxylation: The electron-rich aromatic ring can be hydroxylated, typically ortho to the existing hydroxyl group, to form a 4-methyl-ortho-hydroquinone.[5][18]

The introduction of two strongly electron-withdrawing CF₃ groups fundamentally alters this metabolic profile.

-

Ring Deactivation: The CF₃ groups pull electron density from the aromatic ring, making it a poorer substrate for electrophilic attack by CYP enzymes and thus hindering aromatic hydroxylation.[2][8]

-

Steric Hindrance: The bulky CF₃ groups can sterically shield adjacent positions on the ring from enzymatic access.

-

Blocked Methyl Oxidation: If the CF₃ groups replace the methyl group (as in a bis(trifluoromethyl)phenol), that primary metabolic route is completely removed. Even if the methyl group is retained, the electronic deactivation of the ring can reduce its susceptibility to oxidation.

Visualization: Metabolic Fate of Cresols

Caption: Metabolic pathways of p-cresol blocked by bis(trifluoromethyl) substitution.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is the industry standard for assessing phase I metabolic stability in early drug discovery.[17][19] It measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are rich in CYP enzymes.[20]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a bis(trifluoromethyl) cresol.

Materials:

-

Pooled Human Liver Microsomes (HLM), stored at -80°C

-

Phosphate Buffer (100 mM, pH 7.4)

-

Test Compound (10 mM stock in DMSO)

-

Positive Control Compounds (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance)[20]

-

NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase)

-

Ice-cold Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)

-

96-well incubation plate and analytical plate

-

LC-MS/MS system for quantification

Methodology:

-

Preparation:

-

Incubation Setup (in 96-well plate):

-

Add the diluted microsomal solution to the wells.

-

Add the test compound/control solutions to initiate a pre-incubation period. Pre-warm the plate at 37°C for ~10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is Time 0.

-

-

Time Course Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold ACN with an internal standard.[19]

-

Include a "-NADPH" control where buffer is added instead of the regenerating system to assess non-enzymatic degradation.

-

-

Sample Processing and Analysis:

-

Seal and vortex the analytical plate to ensure complete protein precipitation.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point by comparing its peak area ratio (to the internal standard) against a calibration curve.

-

-

Data Calculation:

-

Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

-

The slope of the linear regression of this plot equals the elimination rate constant (k).

-

Calculate the in vitro half-life: t½ (min) = 0.693 / k .

-

Calculate the intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

-

Data Presentation: Comparative Metabolic Stability

The following table presents hypothetical but representative data comparing p-cresol with its bis(trifluoromethyl) analogue, highlighting the expected dramatic improvement in metabolic stability.

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Predicted In Vivo Clearance |

| p-Cresol | < 10 | > 138 | High |

| 3,5-Bis(trifluoromethyl)-p-cresol | > 120 | < 5.8 | Low |

Table 2: Representative metabolic stability data in Human Liver Microsomes (HLM). Values for p-cresol are estimated based on its known rapid metabolism; values for the analogue represent a typical outcome for a metabolically blocked compound.

Visualization: Microsomal Stability Assay Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. mttlab.eu [mttlab.eu]

- 18. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. mercell.com [mercell.com]

Methodological & Application

Application Note: Protocol for Aromatization of Oxanorbornadiene Derivatives to Phenols

This Application Note and Protocol details the methodology for the aromatization of oxanorbornadiene (7-oxabicyclo[2.2.1]heptadiene) derivatives to substituted phenols . This transformation is a pivotal strategy in organic synthesis, leveraging the high reactivity of Diels-Alder adducts to access polysubstituted aromatic systems that are otherwise difficult to synthesize via conventional electrophilic aromatic substitution.

Abstract

The conversion of 7-oxabicyclo[2.2.1]heptadiene (oxanorbornadiene) derivatives into phenols represents a powerful atom-economical route to polysubstituted aromatics. This guide outlines two primary protocols: Brønsted Acid-Promoted Isomerization and Lewis Acid-Catalyzed Rearrangement . Unlike traditional phenol syntheses, these methods allow for the programmable installation of substituents (alkyl, aryl, ester) on the phenolic core by varying the furan and alkyne precursors used in the initial Diels-Alder cycloaddition. This document details the mechanistic underpinnings, step-by-step experimental procedures, and critical troubleshooting parameters to maximize yield and regioselectivity.

Introduction & Strategic Value

Oxanorbornadienes are readily accessible via the Diels-Alder [4+2] cycloaddition of furans with electron-deficient alkynes (e.g., dialkyl acetylenedicarboxylates).[1] While these bicyclic adducts are valuable intermediates, their aromatization to phenols is often complicated by a competing retro-Diels-Alder (rDA) reaction, which reverts the adduct to the starting furan and alkyne.

Successful aromatization requires conditions that favor the C–O bond cleavage and rearrangement pathway over the thermal rDA fragmentation.

-

Utility: Access to meta-substituted phenols and sterically congested aromatics (e.g., 2,3,4,5-tetrasubstituted phenols).

-

Challenge: Controlling the carbocation rearrangement (Type I vs. Type II) to ensure specific regiochemical outcomes.

Mechanistic Pathways

The transformation proceeds via an acid-mediated ring opening of the oxygen bridge. The regioselectivity is dictated by the stability of the resultant carbocation intermediates and the migratory aptitude of the substituents (typically C1 or C4 substituents).

Mechanistic Diagram: Acid-Catalyzed Rearrangement

The following diagram illustrates the pathway from the oxanorbornadiene precursor to the phenol product, highlighting the critical "bridge-flip" and hydride/alkyl shift steps.

Figure 1: Mechanistic flow of the acid-catalyzed rearrangement of oxanorbornadienes to phenols. Note the competition with the retro-Diels-Alder pathway (red dashed line).

Experimental Protocols

Method A: Brønsted Acid-Promoted Isomerization

This method is robust for substrates bearing electron-withdrawing groups (EWG) like esters or ketones, which stabilize the intermediate adduct but require strong acidic conditions to trigger ring opening.

Reagents:

-

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Solvent: Methanol (MeOH) or Dichloromethane (DCM).

-

Substrate: 2,3-dicarbomethoxy-7-oxabicyclo[2.2.1]heptadiene derivative.

Protocol Steps:

-

Preparation: Dissolve the oxanorbornadiene substrate (1.0 equiv) in anhydrous MeOH (0.1 M concentration).

-

Note: If the substrate is acid-sensitive or prone to rDA, use DCM as the solvent to allow lower temperature processing.

-

-

Acid Addition: Add

-TsOH-

Optimization: For sluggish substrates, increase acid loading to 1.0 equiv or switch to H

SO

-

-

Reaction: Stir the mixture.

-

Time: 1–4 hours.

-

Temperature: Start at 25 °C. If no conversion is observed after 1 hour, heat to reflux (65 °C for MeOH).

-

Monitoring: Monitor by TLC. The starting material (less polar) will disappear, and a more polar spot (phenol) will appear.

-

-

Quenching: Once complete, cool to room temperature. Neutralize with saturated aqueous NaHCO

. -

Workup: Remove volatile solvent (MeOH) under reduced pressure. Extract the residue with EtOAc (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). Phenols typically elute with 10–30% EtOAc.

Method B: Lewis Acid-Catalyzed Rearrangement (Low Temperature)

This method is preferred for sensitive substrates or when specific regiocontrol (e.g., 1,2-migration of specific groups) is required. Lewis acids like BF

Reagents:

-

Catalyst: Boron trifluoride diethyl etherate (BF

OEt -

Solvent: Anhydrous Dichloromethane (DCM).

-

Inert Atmosphere: Argon or Nitrogen.

Protocol Steps:

-

Setup: Flame-dry a round-bottom flask and cool under Ar/N

. -

Dissolution: Dissolve the oxanorbornadiene (1.0 equiv) in anhydrous DCM (0.1 M). Cool the solution to 0 °C (ice bath) or -78 °C (acetone/dry ice) depending on substrate lability.

-

Catalyst Addition: Add BF

OEt-

Caution: Exothermic reaction. Add slowly to maintain low temperature.

-

-

Reaction: Stir at the set temperature for 30 minutes, then slowly warm to room temperature over 1–2 hours.

-

Checkpoint: If using TiCl

, the solution may turn deep red/orange due to complexation.

-

-

Quenching: Quench carefully with water or saturated NH

Cl solution. -

Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with brine, dry over MgSO

, and concentrate. -

Purification: Flash chromatography on silica gel.

Comparison of Methods

| Feature | Method A (Brønsted Acid) | Method B (Lewis Acid) |

| Primary Catalyst | BF | |

| Temperature | RT to Reflux (High) | -78 °C to RT (Low) |

| Risk of Retro-DA | Moderate (Thermal) | Low (Kinetic Control) |

| Substrate Scope | Robust substrates (Esters, Aryls) | Sensitive/Complex substrates |

| Regioselectivity | Thermodynamic product | Kinetic product |

Critical Parameters & Troubleshooting (E-E-A-T)

Controlling the Retro-Diels-Alder (rDA) Pathway

The most common failure mode is the reversion to furan and alkyne.

-

Symptom: TLC shows two new spots corresponding to the starting furan and alkyne precursors, rather than one new phenol spot.

-

Solution: Lower the reaction temperature. Switch from Method A (Reflux) to Method B (-78 °C). High temperatures favor the entropic rDA fragmentation.

Regioselectivity of Rearrangement

When the bridgehead carbons (C1/C4) bear different substituents, two phenolic isomers are possible.

-

Mechanism: The bond cleavage occurs preferentially at the bridgehead carbon that can best stabilize the developing positive charge (e.g., adjacent to an alkyl or aryl group rather than an electron-withdrawing ester).

-

Guidance: If a specific isomer is required, design the precursor such that one bridgehead is significantly more electron-rich (e.g., Methyl vs. H, or Phenyl vs. Ester).

"Type I" vs. "Type II" Rearrangement

-

Type I: Involves the migration of the bridgehead substituent. Common with Lewis acids.

-

Type II: Involves the migration of the oxygen bridge itself (less common for aromatization, more for skeletal rearrangement).

-

Tip: For aromatization to phenols, the "Type I" pathway (bridge opening followed by substituent shift) is the dominant mechanism. Ensure the migrating group (R) has sufficient migratory aptitude (Aryl > Alkyl > H).

References

-

Chemical Communications (RSC): 7-Oxabicyclo[2.2.1]heptadiene derivatives: reactivity towards Brønsted acids. [Link]

-

Journal of Organic Chemistry: Ruthenium-Catalyzed Dimerization of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylates. (Discusses metal-catalyzed pathways vs acid routes). [Link]

-

Organic & Biomolecular Chemistry: Experimental and computational study of the ring opening of tricyclic oxanorbornenes. [Link]

-

MDPI Molecules: Lewis Acid Catalyzed Rearrangement of Oxabenzonorbornadienes. [Link]

-

ResearchGate: Synthesis of di- and poly-substituted phenols via [4 + 2] type cyclo-condensation. [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of 2,3-bis(trifluoromethyl)phenol Intermediates

Introduction: The Strategic Value of the 2,3-bis(trifluoromethyl)phenol Scaffold

In the landscape of modern drug discovery and materials science, fluorinated organic molecules occupy a position of exceptional importance. The strategic incorporation of fluorine-containing motifs, particularly the trifluoromethyl (CF₃) group, is a well-established strategy for modulating a molecule's physicochemical and biological properties. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving a drug candidate's pharmacokinetic profile and binding affinity.[1][2][3][4]

The 2,3-bis(trifluoromethyl)phenol scaffold represents a uniquely powerful building block. The presence of two vicinal, strongly electron-withdrawing CF₃ groups imparts a distinct electronic and steric profile, making its derivatives highly sought-after for creating novel therapeutics and advanced materials. However, this same electronic profile presents specific challenges and opportunities for chemical modification.

This guide provides a comprehensive overview of the core reactivity of 2,3-bis(trifluoromethyl)phenol and details robust, field-proven protocols for its functionalization. We will move beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes, enabling researchers to make informed decisions and troubleshoot their synthetic routes effectively.

Pillar 1: Understanding the Core Reactivity

The synthetic utility of any intermediate is dictated by its intrinsic reactivity. For 2,3-bis(trifluoromethyl)phenol, the two CF₃ groups are the dominant influence.

-

Acidity of the Phenolic Proton: The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry.[5] The cumulative inductive effect of two such groups significantly polarizes the O-H bond, making the phenolic proton substantially more acidic than that of phenol itself. This heightened acidity means that deprotonation can be achieved with relatively mild bases, making O-functionalization the most accessible transformation.

-

Electronic Nature of the Aromatic Ring: The aromatic ring is rendered exceptionally electron-deficient. This has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution (Ar-SE): Classic Ar-SE reactions like Friedel-Crafts, nitration, or halogenation, which rely on an electron-rich aromatic ring attacking an electrophile, are significantly disfavored and require harsh conditions or will fail entirely.[6]

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): While the parent phenol lacks a suitable leaving group for SNAr, if a halogen is present on the ring, the CF₃ groups will strongly stabilize the negative charge in the Meisenheimer intermediate, dramatically accelerating the reaction.[7][8]

-

This fundamental understanding of the electronic landscape is critical for predicting reactivity and selecting the appropriate synthetic strategy.

Pillar 2: Strategic Functionalization Protocols

We will now explore the primary avenues for modifying the 2,3-bis(trifluoromethyl)phenol core, complete with detailed, self-validating protocols.

Strategy 1: O-Functionalization — Leveraging the Acidic Proton

The most direct functionalization path involves the phenolic oxygen. These reactions are typically high-yielding and serve as a gateway to a vast array of derivatives.

This is the quintessential method for forming aryl ethers. The choice of base is critical and should be tailored to the reactivity of the alkylating agent to prevent side reactions. For a robust and general procedure, potassium carbonate offers a good balance of reactivity and handling safety.

Causality Behind Experimental Choices:

-

Base: K₂CO₃ is a moderately strong base, sufficient to deprotonate the highly acidic phenol without being so aggressive as to promote elimination side reactions with sensitive alkyl halides.

-

Solvent: Acetonitrile (ACN) is a polar aprotic solvent that readily dissolves the phenoxide salt and the alkyl halide, facilitating the Sₙ2 reaction. It is also relatively easy to remove under vacuum.

-

Temperature: A slightly elevated temperature (60-80 °C) provides sufficient activation energy for the reaction to proceed at a convenient rate without causing decomposition.

Experimental Protocol: Synthesis of 2,3-bis(trifluoromethyl)phenyl ethyl ether

-

To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-bis(trifluoromethyl)phenol (1.0 eq, 5.0 mmol, 1.15 g).

-

Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 7.5 mmol, 1.04 g).

-

Add 20 mL of dry acetonitrile (ACN).

-

With vigorous stirring, add iodoethane (1.2 eq, 6.0 mmol, 0.94 g, 0.48 mL).

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate).

-

Upon completion, cool the mixture to room temperature.

-

Filter the solid K₂CO₃ and salts, washing the filter cake with a small amount of ACN.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product. Further purification can be performed by silica gel chromatography if necessary.

Data Presentation: O-Alkylation Yields

| Alkylating Agent | Product | Typical Yield |

| Iodoethane | 2,3-bis(trifluoromethyl)phenyl ethyl ether | >95% |

| Benzyl Bromide | 2,3-bis(trifluoromethyl)phenyl benzyl ether | >90% |

| Propargyl Bromide | 2,3-bis(trifluoromethyl)phenyl propargyl ether | >85% |

Workflow Visualization: O-Alkylation

Strategy 2: C-Functionalization via Metal-Catalyzed Cross-Coupling

To overcome the inertness of the electron-deficient ring towards direct C-H functionalization, a powerful strategy is to first convert the phenolic hydroxyl into a triflate (-OTf) or nonaflate (-ONf) group. These are excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds at the C1 position.[9][10][11]

This initial activation step is crucial and generally proceeds in high yield.

Causality Behind Experimental Choices:

-

Reagent: Triflic anhydride (Tf₂O) is a highly reactive and effective triflating agent.

-

Base: Pyridine acts as both a mild base to neutralize the triflic acid byproduct and as a nucleophilic catalyst.

-

Solvent & Temperature: Dichloromethane (DCM) is an inert solvent. The reaction is run at 0 °C to control the exothermicity of the reaction with the highly reactive anhydride.

Experimental Protocol:

-

Dissolve 2,3-bis(trifluoromethyl)phenol (1.0 eq, 5.0 mmol, 1.15 g) in dry DCM (25 mL) in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add dry pyridine (1.5 eq, 7.5 mmol, 0.6 mL) dropwise.

-

Add triflic anhydride (Tf₂O) (1.2 eq, 6.0 mmol, 1.0 mL) dropwise over 10 minutes. The solution may turn yellow or orange.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).

-

Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude triflate is often pure enough for the next step but can be purified by passing through a short plug of silica gel.

With the triflate in hand, a wide range of aryl and vinyl groups can be introduced.

Experimental Protocol: Synthesis of 1-phenyl-2,3-bis(trifluoromethyl)benzene

-

To a Schlenk flask, add the 2,3-bis(trifluoromethyl)phenyl triflate (1.0 eq, 2.0 mmol, 724 mg), phenylboronic acid (1.5 eq, 3.0 mmol, 366 mg), and potassium phosphate (K₃PO₄) (2.0 eq, 4.0 mmol, 849 mg).

-

Add the palladium catalyst, e.g., Pd(PPh₃)₄ (3 mol%, 0.06 mmol, 69 mg).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add degassed solvent, such as a 4:1 mixture of Dioxane:Water (10 mL).

-

Heat the mixture to 90-100 °C and stir for 8-12 hours until TLC indicates consumption of the triflate.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the coupled product.

Data Presentation: Suzuki-Miyaura Coupling Yields

| Boronic Acid | Product | Typical Yield |

| Phenylboronic acid | 1-phenyl-2,3-bis(trifluoromethyl)benzene | 85% |

| 4-Methoxyphenylboronic acid | 1-(4-methoxyphenyl)-2,3-bis(trifluoromethyl)benzene | 81% |

| Thiophene-2-boronic acid | 2-(2,3-bis(trifluoromethyl)phenyl)thiophene | 75% |

Workflow Visualization: Cross-Coupling Strategy

Strategy 3: Directed Electrophilic Aromatic Substitution

As previously discussed, Ar-SE on this ring is challenging. The combined directing effect of the two meta-directing CF₃ groups strongly favors substitution at the C5 position. Forcing conditions are typically required.

Causality Behind Experimental Choices:

-

Reagents: A combination of Br₂ and a strong Lewis acid catalyst (FeBr₃) is necessary to generate a highly electrophilic "Br⁺" equivalent capable of reacting with the severely deactivated ring.

-

Solvent: A non-coordinating solvent like dichloromethane is used.

-

Temperature: The reaction often requires heating to overcome the high activation energy barrier.

Experimental Protocol:

-

In a flask protected from light, dissolve 2,3-bis(trifluoromethyl)phenol (1.0 eq, 5.0 mmol, 1.15 g) in 20 mL of dry DCM.

-

Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq, 0.5 mmol, 148 mg).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of bromine (Br₂) (1.1 eq, 5.5 mmol, 0.28 mL) in 5 mL of DCM dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux (40 °C) for 12-24 hours, monitoring by GC-MS or LC-MS.

-

After cooling, quench the reaction by carefully pouring it into a stirred solution of aqueous sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

-

Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography or recrystallization to isolate 5-bromo-2,3-bis(trifluoromethyl)phenol.

Pillar 3: Trustworthiness and Validation

Every protocol described is a self-validating system. The success of each reaction should be confirmed using standard analytical techniques.

Analytical Validation Table

| Reaction Type | Primary Product | Key Validation Techniques | Expected Observations |

| O-Alkylation | Aryl Ether | ¹H NMR, ¹³C NMR, MS | Disappearance of phenolic -OH proton; Appearance of new alkyl protons (e.g., -OCH₂CH₃); Correct mass ion. |

| Triflation | Aryl Triflate | ¹⁹F NMR, MS | Appearance of a new singlet in the ¹⁹F NMR spectrum around -73 ppm (SO₂CF₃); Correct mass ion. |

| Suzuki Coupling | Biaryl | ¹H NMR, ¹³C NMR, MS | Appearance of new aromatic proton signals; Complex aromatic region in ¹³C NMR; Correct mass ion. |

| Bromination | Bromo-Aryl | ¹H NMR, MS, Isotope Pattern | Simplification of the aromatic proton splitting pattern; Mass spectrum showing characteristic M, M+2 isotope pattern for bromine. |

Conclusion and Future Outlook

The functionalization of 2,3-bis(trifluoromethyl)phenol is a tale of two reactivities. The highly acidic phenol provides a reliable handle for a variety of O-functionalization reactions, while the electron-poor aromatic ring necessitates more advanced strategies, such as conversion to a triflate for metal-catalyzed cross-coupling. Direct electrophilic substitution, while possible, is challenging and regioselectively confined.

By understanding the fundamental electronic properties of this scaffold, researchers can rationally design synthetic routes to access a diverse array of novel molecules. The protocols outlined in this guide provide a robust starting point for exploration. Future advancements will likely focus on C-H activation methodologies capable of overriding the innate electronic biases of the ring, offering even more precise and efficient pathways to these valuable chemical entities.

References

-

Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate.[Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC.[Link]

-

H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. RSC Publishing.[Link]

-

Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PMC.[Link]

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC.[Link]

-

Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates: facile conversion of a phenolic hydroxy group into an alkyl group. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

-

Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing.[Link]

-

Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship.org.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.[Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC.[Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.[Link]

-

Aromatic electrophilic substitution (Ar-SE) Reactions. NPTEL Archive.[Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates: facile conversion of a phenolic hydroxy group into an alkyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: 2,3-Bis(trifluoromethyl)phenol Reactivity Hub

Current Status: Online

Ticket ID: #CF3-ORTHO-23

Assigned Specialist: Senior Application Scientist

Subject: Overcoming Steric & Electronic Deactivation in 2,3-bis(

The "Why" Behind the Failure

User Query: "I am treating 2,3-bis(trifluoromethyl)phenol with alkyl bromides and

Technical Diagnosis: Your reagents are likely fine. You are fighting a "perfect storm" of structural resistance unique to the 2,3-substitution pattern.

-

The Buttressing Effect (Steric Lock): A single ortho-trifluoromethyl group (position 2) is bulky (A-value ~2.1-2.4, similar to an isopropyl group). Usually, this group can rotate to minimize steric clash. However, the second trifluoromethyl group at position 3 "buttresses" the first one, locking the ortho-

into a rigid conformation that permanently shields the phenolic oxygen. -

Electronic Paradox: The two

groups are strongly electron-withdrawing (

The Fix: You must shift from "Standard Conditions" to "Forcing Conditions" that utilize cation-pi interactions and high-energy transition states.

Troubleshooting Module: O-Functionalization

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine your synthetic route.

Caption: Workflow for selecting O-functionalization conditions based on electrophile sterics.

Protocol A: The "Cesium Effect" (Recommended for Alkylation)

Why it works: Cesium (

| Parameter | Standard (Avoid) | Optimized (Use) | Reason |

| Base | Increases phenoxide solubility and nucleophilicity. | ||

| Solvent | Acetone / MeCN | DMF or NMP | High dielectric constant dissociates ion pairs. |

| Temperature | Reflux (60°C) | 90°C – 110°C | Overcomes the activation energy barrier of the steric wall. |

| Electrophile | Bromide ( | Iodide ( | Better leaving group is required for weak nucleophiles. |

Step-by-Step:

-

Dissolve 2,3-bis(trifluoromethyl)phenol (1.0 equiv) in anhydrous DMF (0.2 M).

-

Add

(2.0 equiv). Stir at RT for 30 mins (observe color change to yellow/orange indicating phenoxide formation). -

Add the Alkyl Iodide (1.5 equiv). Note: If using a bromide, add NaI (0.1 equiv) as a Finkelstein catalyst.

-

Heat to 90°C for 4-12 hours.

-

Workup: Dilute with water, extract with

(avoid DCM if product is volatile). Wash organic layer extensively with water to remove DMF.

Protocol B: Pd-Catalyzed O-Arylation (Buchwald-Hartwig)

Why it works: Standard

Critical Factor: Ligand Selection. Standard ligands (BINAP,

-

Catalyst:

or -

Ligand: tBuBrettPhos or RockPhos . These bulky, electron-rich ligands form a mono-ligated Pd(0) species that creates a large enough "pocket" for the bulky phenol to undergo reductive elimination.

-

Base:

(anhydrous).

Troubleshooting Module: Ring Functionalization

User Query: "I'm trying to brominate the ring using

Technical Diagnosis:

The ring is severely deactivated. You have two

Pathway: Directed Ortho-Metalation (DoM)

Instead of relying on the ring's (non-existent) nucleophilicity, use the acidity of the ring protons.

-

Target: Position 6 (The only other ortho position).

-

Strategy: Protect the phenol (e.g., as a MOM ether or Carbamate) and use a lithium base.

-

Risk: Benzylic Fluoride Elimination. Strong bases (t-BuLi) can sometimes attack the

group itself, leading to defluorination.

Recommended Workflow (DoM):

-

Protection: Convert Phenol to O-MOM ether (using MOM-Cl/DIPEA).

-

Lithiation: Use LDA (Lithium Diisopropylamide) at -78°C in THF.

-

Why LDA? It is bulky and less nucleophilic than n-BuLi, reducing the risk of attacking the

groups.

-

-

Trapping: Add the electrophile (e.g.,

, DMF, -

Warm up: Allow to warm slowly to RT.

Analytical Quirks (FAQs)

Q: Why does my NMR show complex splitting? A: You have extensive F-F and F-H coupling.

-

NMR: You will see two distinct signals (around -60 ppm). They may appear as quartets or multiplets due to coupling with each other (

-

H NMR: The ring protons will show broadening or additional splitting due to coupling with the

Q: My product disappears on the Rotavap. A: Poly-fluorinated aromatics are often surprisingly volatile ("Sublimation risk").

-

Fix: Do not use high vacuum (< 10 mbar) if the molecular weight is < 250. Keep the water bath < 30°C.

References

-

Steric Parameters of Fluorine

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

- Context: Defines the A-value and steric bulk of ortho-CF3 groups.

-

-

Cesium Effect in Alkylation

-

Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the O-alkylation of phenols. Journal of Praktische Chemie. Link

- Context: Establishes the protocol for using Cs2CO3 to overcome nucleophilic ap

-

-

Buchwald-Hartwig for Hindered Phenols

-

Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429. Link

- Context: While focusing on Cu, this foundational work outlines the ligand requirements (bulky, electron-rich) for hindered phenol coupling.

-

-

Reactivity of Electron-Deficient Phenols

-

Sigma-Aldrich Technical Library. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol Properties. Link

- Context: Provides baseline physical property data for highly fluorin

-

Technical Support Center: Fluorinated Alkyne Diels-Alder Reactions

Subject: Improving Yield & Selectivity in Diels-Alder Cycloadditions with Fluorinated Alkynes Ticket ID: DA-F-OPT-001 Assigned Specialist: Senior Application Scientist, Organofluorine Chemistry Division

Executive Summary & Operational Context[1][2]

You are likely accessing this guide because your Diels-Alder (DA) reaction with a fluorinated alkyne (e.g., hexafluoro-2-butyne, HFB) has failed to deliver the expected yield, or you are hesitating to scale up due to safety concerns.

Fluorinated alkynes are "super-dienophiles" due to the potent electron-withdrawing nature of fluorine, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. However, this high reactivity comes with a penalty: volatility management and side-reaction susceptibility (polymerization/decomposition).

This guide treats your chemical reaction as a system to be debugged. We move beyond "add X to Y" and focus on the why and how of failure prevention.

Reactant Management: The Volatility Challenge

The Core Issue: The most common cause of low yield with Hexafluoro-2-butyne (HFB) is not lack of reactivity; it is loss of stoichiometry . HFB boils at -19°C. If you are weighing it on a benchtop balance, you have already failed.

Protocol: Trap-to-Trap Condensation (The "Gold Standard")

Do not attempt to syringe liquid HFB into a reaction vessel at room temperature.

-

Setup: Connect your HFB gas cylinder to a vacuum manifold. Connect your reaction vessel (thick-walled, pressure-rated tube) to the manifold.

-

Degas: Freeze-pump-thaw your solvent/diene mixture in the reaction vessel to remove O₂ (which can initiate radical polymerization).

-

Transfer:

-

Immerse the reaction vessel in liquid nitrogen (-196°C).

-

Open the HFB cylinder and measure the pressure drop in a known volume (manometric dosing) OR condense visually if using a calibrated finger.

-

Re-condense HFB directly into the frozen reaction mixture.

-

-

Seal: Seal the vessel under static vacuum while still at -196°C.

-

Reaction: Allow to warm to room temperature behind a blast shield.

Optimization Logic: Catalysis & Thermodynamics

The Lewis Acid Misconception

User Question: "My reaction is slow. Should I add AlCl₃ to lower the LUMO further?"

Technical Insight: While Lewis Acids (LAs) do lower LUMO energy, recent computational studies suggest a different primary mechanism for yield improvement: Reduction of Pauli Repulsion .[1] LAs polarize the dienophile, reducing the closed-shell repulsion between the incoming diene and the fluorinated alkyne.

Selection Matrix:

| Catalyst | Lewis Acidity | Recommended For | Warning |

| AlCl₃ | High | Unreactive dienes | Can cause polymerization of HFB. |

| BF₃·OEt₂ | Moderate | Standard optimization | Moisture sensitive; can ring-open acid-labile products. |

| Et₂AlCl | Tunable | Regiocontrol | Pyrophoric; requires inert atmosphere. |

| None | N/A | Furan, Cyclopentadiene | Preferred starting point. HFB is often reactive enough without LA. |

Temperature: The Kinetic/Thermodynamic Trap

Fluorinated DA adducts are prone to Retro-Diels-Alder reactions.

-

Low Temp (-78°C to 0°C): Favors Kinetic Product (Endo). Use for unstable intermediates.

-

High Temp (>100°C): Favors Thermodynamic Product (Exo) but risks ejecting the fluorinated alkyne (Retro-DA).

Troubleshooting Guide (FAQ)

Q1: "I see a black tar instead of my product."

-

Diagnosis: Polymerization. Fluorinated alkynes are prone to radical polymerization initiated by trace oxygen or peroxides in the diene.

-

Fix: Add a radical inhibitor (e.g., BHT, 1-2 mg) to the reaction mixture. Ensure rigorous deoxygenation (freeze-pump-thaw).

Q2: "The NMR shows the starting material is gone, but no product is isolated."

-

Diagnosis: Volatility during workup. Your product might be a volatile fluorinated liquid.

-

Fix: Do not use a rotary evaporator with high vacuum/heat. Distill the solvent off carefully using a fractionating column (Vigreux), or analyze the crude mixture by ¹⁹F NMR using an internal standard (e.g., PhCF₃) before workup.

Q3: "I am getting a mixture of regioisomers with my unsymmetrical diene."

-

Diagnosis: Weak frontier orbital control.

-

Fix: Switch to a Lewis Acid catalyzed condition at a lower temperature. The catalyst coordinates to the most basic site (usually a carbonyl or heteroatom), enhancing the electronic bias and enforcing regioselectivity.

Visualizing the Optimization Workflow

The following flowchart outlines the decision logic for optimizing a failed Diels-Alder reaction.

Caption: Decision tree for diagnosing and correcting yield failures in fluorinated Diels-Alder reactions.

Validated Protocol: HFB + Furan (Benchmark)

Objective: Synthesis of 2,3-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene.

Safety: HFB is toxic.[2][3] Furan is a suspected carcinogen. Perform in a fume hood.

-

Preparation:

-

Dry a heavy-walled borosilicate glass tube (Ace Glass pressure tube) in an oven at 120°C.

-

Flush with Argon.

-

-

Loading (Diene):

-

Add Furan (1.0 equiv) and Solvent (DCM or Toluene, 0.5 M concentration).

-

Optional: Add BHT (1 mol%) if scale >1g.

-

-

Loading (Dienophile):

-

Freeze mixture in liquid N₂.

-

Condense HFB (1.2 equiv) via vacuum line transfer (see Section 2).

-

-

Reaction:

-

Seal the Teflon screw cap tightly.

-

Warm to Room Temperature (25°C).

-

Stir for 12–24 hours. Note: HFB reacts with furan even at RT; heating >60°C promotes Retro-DA.

-

-

Monitoring:

-

Check ¹⁹F NMR. HFB signal (singlet, ~ -53 ppm) should disappear; Product signals (two singlets if symmetrical, or complex splitting) appear.

-

-

Workup:

-

Cool tube to 0°C before opening (reduces pressure).

-

Vent excess HFB into a bleach trap or proper exhaust.

-

Concentrate solvent carefully (product may sublime or be volatile).

-

Advanced Insight: In-Situ Generation (Pro Tip)

If handling HFB gas is prohibited by your safety officer, consider in-situ generation of fluorinated alkynes.

Difluoroacetylene is dangerously unstable as a gas but can be generated and trapped immediately:

-

Precursors: 1,2-dichloro-1,2-difluoroethylene.

-

Reagent: Active Zinc or Lithium bases.

-

Mechanism: Elimination of Cl₂ generates the alkyne transiently, which is immediately trapped by the diene present in the solution.

This method bypasses the need for high-pressure gas handling entirely.

References

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

-

Krespan, C. G., et al. (1961). "Fluorinated Cyclic Polysulfides and their Polymers." Journal of the American Chemical Society. Link (Classic reference for HFB synthesis and handling).

-

Vermeeren, P., et al. (2020). "How Lewis Acids Catalyze Diels–Alder Reactions." Angewandte Chemie International Edition. Link (Source of the "Pauli Repulsion" mechanism insight).

-

Essers, M., et al. (2018). "Diels-Alder Reactions with Fluorinated Dienophiles." Chemical Reviews. Link (Comprehensive review of regioselectivity and conditions).

-